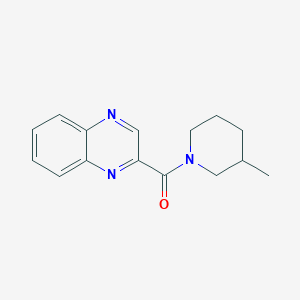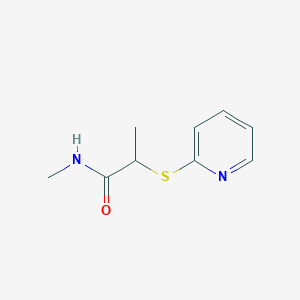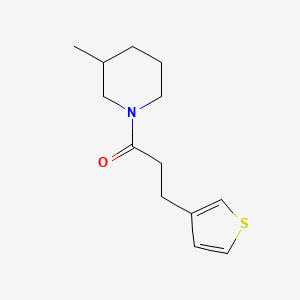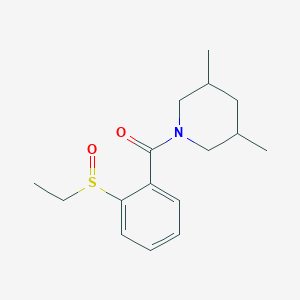
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide, also known as DBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DBM belongs to the class of organic compounds known as benzodioxoles, and it has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been found to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer progression. In addition, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been shown to activate the AMPK pathway, which is involved in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been found to exert a wide range of biochemical and physiological effects in cells and organisms. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has also been found to protect against oxidative stress and DNA damage, which are implicated in aging and age-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide in lab experiments is its relatively low toxicity and high stability, which makes it a safe and reliable compound for in vitro and in vivo studies. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide. One area of interest is the development of novel N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. In addition, further studies are needed to elucidate the precise mechanisms of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide and its derivatives, which could provide insights into the development of new treatments for cancer, inflammation, and other diseases. Finally, studies are needed to investigate the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with 2,3-dimethylfuran-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic properties in various fields of scientific research. In the field of cancer research, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth. In addition, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-11-13(7-8-19-11)16(18)17(2)9-12-10-20-14-5-3-4-6-15(14)21-12/h3-8,12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHKFOUFASICDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)




